2-Bromo-3-chloropyridine-4-carboxylic acid

Description

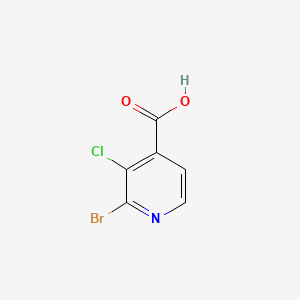

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSHXCWLVTUTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696392 | |

| Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-39-5 | |

| Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-chloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-chloropyridine-4-carboxylic Acid (CAS No. 1214377-39-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-chloropyridine-4-carboxylic acid, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for its application in research and development.

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

Halogenated heterocyclic compounds are cornerstones in the synthesis of a vast array of pharmaceutical agents.[1] The strategic incorporation of halogen atoms, such as bromine and chlorine, into a pyridine scaffold imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This compound, also known as 2-bromo-3-chloroisonicotinic acid, has emerged as a valuable intermediate due to its trifunctional nature, offering multiple reaction sites for molecular elaboration.[2] This guide will delve into the synthesis, properties, and applications of this versatile compound, providing researchers with the critical knowledge to effectively utilize it in their drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis.

General Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1214377-39-5 | [3][4] |

| Molecular Formula | C₆H₃BrClNO₂ | [4] |

| Molecular Weight | 236.45 g/mol | [4] |

| Boiling Point | 446.7 ± 45.0 °C (Predicted) | [4] |

| Density | 1.917 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Characterization: A Validating System

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups. A broad singlet corresponding to the acidic proton of the carboxylic acid is also anticipated, typically in the downfield region (10-13 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 160-185 ppm).[6] The carbons attached to the halogens will also exhibit characteristic shifts, and their signals can be predicted using established correlation tables.[7]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, expected around 1760-1690 cm⁻¹.

-

C-Cl and C-Br stretching vibrations, which typically appear in the fingerprint region below 850 cm⁻¹.[8]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 236.45 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom, with distinct M, M+2, and M+4 peaks.[9]

Synthesis Methodology: A Rational Approach to Molecular Construction

While a specific, detailed synthesis protocol for this compound is not prominently published, a logical synthetic route can be devised based on established organic chemistry principles and related preparations. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor.

A potential synthetic pathway is outlined below. This proposed synthesis is based on analogous reactions found in the literature for similar halogenated pyridine carboxylic acids.[10][11][12]

Caption: Retrosynthetic analysis and proposed forward synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 3-Chloro-4-methylpyridine

-

Rationale: This step introduces the bromine atom at the 2-position of the pyridine ring. The directing effects of the existing substituents will favor bromination at this position.

-

Procedure:

-

To a solution of 3-chloro-4-methylpyridine in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add N-bromosuccinimide (NBS) or bromine portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction mixture with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-bromo-3-chloro-4-methylpyridine.

-

Step 2: Oxidation of the Methyl Group

-

Rationale: The methyl group at the 4-position is oxidized to a carboxylic acid. Strong oxidizing agents are typically required for this transformation.

-

Procedure:

-

Dissolve 2-bromo-3-chloro-4-methylpyridine in an appropriate solvent (e.g., aqueous sulfuric acid or a mixture of pyridine and water).

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate, in portions while maintaining the reaction temperature.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and quench any excess oxidizing agent (e.g., with sodium bisulfite).

-

Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

-

Applications in Drug Discovery and Medicinal Chemistry: A Versatile Scaffold

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[2] Its utility stems from the differential reactivity of the halogen substituents and the presence of the carboxylic acid handle.

Key Reactions and Transformations

Caption: Key synthetic transformations of this compound.

The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. This differential reactivity is a key strategic advantage in multi-step syntheses. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, providing a handle for attaching various side chains or for modulating solubility and other pharmacokinetic properties.

Role in the Synthesis of Bioactive Molecules

Derivatives of halogenated pyridine carboxylic acids have been investigated for a range of biological activities, including as antimicrobial and anticancer agents.[13] The pyridine nitrogen can act as a hydrogen bond acceptor, and the planar aromatic ring can participate in π-stacking interactions with biological targets. The specific substitution pattern of this compound provides a unique three-dimensional arrangement of functional groups that can be exploited to design molecules with high affinity and selectivity for their targets.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from related halogenated carboxylic acids.[14][15][16][17]

-

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[18]

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion: A Valuable Tool for Chemical Innovation

This compound is a highly functionalized building block with significant potential in the field of drug discovery and development. Its unique combination of reactive sites allows for the synthesis of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key applications, and essential safety considerations. By understanding the fundamental chemistry and strategic value of this compound, researchers can confidently incorporate it into their synthetic endeavors to accelerate the discovery of new therapeutic agents.

References

-

2-Bromo-3-chloroisonicotinic Acid. MySkinRecipes. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

1 h nmr spectrum of 2 showing the coupling for sn–Ch 3 protons. ResearchGate. Available from: [Link]

-

2-Bromoisonicotinic acid | C6H4BrNO2. PubChem. National Institutes of Health. Available from: [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available from: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Human Metabolome Database. Available from: [Link]

- A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. Google Patents.

-

5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Synthesis of 2-chloronicotinic acid. PrepChem.com. Available from: [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. (2017-02). Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

2-Bromo-3-chloroisonicotinic acid. Chemsrc. (2025-02-05). Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. National Institutes of Health. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). Available from: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2020-05-30). Available from: [Link]

-

2-Bromo-3-methoxybenzoic acid. NIST WebBook. Available from: [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). CHEMISTRY 1000. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (2024-10-04). Available from: [Link]

-

2-Bromo-4-chloroaniline. NIST WebBook. Available from: [Link]

-

2-Bromo-3-chloropropene-1. NIST WebBook. Available from: [Link]

-

2-Brom-3-chlor-2-penten | C5H8BrCl. PubChem. National Institutes of Health. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-chloroisonicotinic Acid [myskinrecipes.com]

- 3. 2-bromo-3-chloroisonicotinic acid - Safety Data Sheet [chemicalbook.com]

- 4. 2-bromo-3-chloroisonicotinic acid CAS#: 1214377-39-5 [m.chemicalbook.com]

- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Bromo-3-methoxybenzoic acid [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 13. Buy 5-Bromo-2-chloroisonicotinic acid | 886365-31-7 [smolecule.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. 2-Bromoisonicotinic acid | C6H4BrNO2 | CID 222701 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-3-chloropyridine-4-carboxylic acid: Synthesis, Characterization, and Application

This guide provides an in-depth technical overview of 2-Bromo-3-chloropyridine-4-carboxylic acid, a halogenated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind experimental choices, ensuring that the protocols described herein form a self-validating system for practical application.

Core Compound Profile

This compound is a polysubstituted pyridine derivative. The strategic placement of two distinct halogens (bromo and chloro) and a carboxylic acid group on the pyridine ring creates a versatile scaffold for synthetic elaboration. The differential reactivity of the C-Br and C-Cl bonds, coupled with the synthetic handle of the carboxylic acid, makes this molecule a valuable intermediate in the construction of complex molecular architectures.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][3] |

| CAS Number | 1214377-39-5 | [1] |

| Appearance | Solid | [4] |

| Synonyms | 2-Bromo-3-chloroisonicotinic acid | [2] |

The presence of both bromine and chlorine provides two potential sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), with the C-Br bond typically being more reactive than the C-Cl bond under standard palladium catalysis conditions. This differential reactivity is a cornerstone of its utility, allowing for sequential and site-selective modifications.

Proposed Synthesis and Mechanistic Rationale

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol & Rationale:

-

Diazotization of 2-Chloro-4-methyl-3-aminopyridine:

-

Protocol: The starting aminopyridine is dissolved in aqueous hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature.

-

Expertise & Causality: This is a classic diazotization reaction. Using HBr as the acidic medium is crucial as it provides the bromide counterion for the subsequent Sandmeyer step. Low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

-

Sandmeyer Reaction:

-

Protocol: The cold diazonium salt solution is slowly added to a solution of copper(I) bromide (CuBr). Effervescence (N₂ gas) is observed. The reaction is allowed to warm to room temperature and stirred until completion.

-

Expertise & Causality: The Sandmeyer reaction is a reliable method for converting an aromatic diazonium salt to an aryl halide.[8] CuBr acts as a catalyst to facilitate the single-electron transfer mechanism that ultimately replaces the diazonium group with a bromide atom.

-

-

Oxidation of the Methyl Group:

-

Protocol: The resulting 3-amino-2-bromo-4-methylpyridine is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid.[7] The mixture is heated to drive the reaction to completion. Following the reaction, an acidic workup precipitates the carboxylic acid product.

-

Expertise & Causality: The benzylic methyl group on the pyridine ring is susceptible to oxidation to a carboxylic acid by potent oxidizing agents. This transformation is a common and effective strategy for installing the carboxylic acid functionality.[6][7] The choice of oxidant depends on substrate tolerance and desired reaction conditions.

-

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets the standards required for subsequent research.

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 3. 4-Bromo-2-chloropyridine-3-carboxylic acid 97 1060805-68-6 [sigmaaldrich.com]

- 4. 2-Bromo-4-chloropyridine-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Bromo-3-chloropyridine-4-carboxylic acid: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 2-Bromo-3-chloropyridine-4-carboxylic acid, a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development, agrochemical synthesis, and materials science. We will delve into its core structural attributes, logical synthetic pathways, detailed spectroscopic characterization, and its versatile reactivity, which positions it as a valuable building block in modern chemistry.

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No. 1214377-39-5) is a polysubstituted pyridine derivative.[1] The pyridine core is a ubiquitous motif in pharmaceuticals and bioactive molecules, prized for its ability to engage in hydrogen bonding and other key biological interactions.[2][3] The strategic placement of two distinct halogens (bromine and chlorine) and a carboxylic acid group on this scaffold imparts a unique and highly tunable reactivity profile. This allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures. This guide will explore the fundamental chemistry of this molecule, providing the technical insights necessary to effectively utilize it in a research and development setting.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at the C2, C3, and C4 positions. The electron-withdrawing nature of the ring nitrogen, combined with the inductive effects of the halogens and the carboxylic acid, significantly influences the electron density distribution and overall reactivity of the molecule.

Key Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 2-Bromo-3-chloroisonicotinic acid | [4] |

| CAS Number | 1214377-39-5 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | Typically an off-white to pale solid | General Knowledge |

Structural Diagram

Synthesis and Purification: A Guided Protocol

Proposed Synthetic Workflow

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-3-chloropyridine

-

Rationale: Electrophilic aromatic substitution on an aminopyridine ring is highly activated. Bromination is directed to the position para to the activating amino group (C4). N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.

-

Procedure:

-

Dissolve 2-amino-3-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-4-bromo-3-chloropyridine.

-

Step 2: Diazotization and Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a halide. Here, we replace the amino group with a second bromine atom.

-

Procedure:

-

Suspend the crude 2-amino-4-bromo-3-chloropyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr).

-

Cool the mixture to -5 °C to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature does not exceed 0 °C. Vigorous stirring is essential.

-

After the addition is complete, stir for an additional 30 minutes at 0 °C.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amount) in HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ evolution) will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete conversion.

-

Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield crude 2,4-dibromo-3-chloropyridine.

-

Step 3: Regioselective Lithiation and Carboxylation

-

Rationale: Halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) is a powerful method for generating an aryllithium species. The bromine at the C4 position is generally more susceptible to this exchange than the bromine at C2 due to steric and electronic factors. The resulting lithiated species is a strong nucleophile that readily attacks carbon dioxide (CO₂) to form the carboxylate.

-

Procedure:

-

Dissolve the crude 2,4-dibromo-3-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.

-

Bubble dry CO₂ gas through the solution for 30 minutes, or add an excess of crushed dry ice.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding water or 1M hydrochloric acid (HCl).

-

Make the aqueous phase acidic (pH ~2-3) with concentrated HCl to protonate the carboxylate.

-

Extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

-

Purification:

The final crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic and Structural Characterization

Confirming the structure of the final compound is paramount. The following spectroscopic signatures are expected based on its structure and data from analogous compounds.[7][8]

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (δ 7.5-8.5 ppm). The proton at C5 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet coupled to the proton at C5. A broad singlet for the carboxylic acid proton (δ >10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | Six distinct signals. The carboxyl carbon (C=O) will be the most downfield (δ ~165-170 ppm). The carbon atoms attached to the halogens (C2, C3) and nitrogen will also be significantly downfield. |

| IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1730 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region (<800 cm⁻¹). |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 235 (for ⁷⁹Br, ³⁵Cl). A characteristic isotopic pattern will be observed due to the natural abundance of Br (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) and Cl (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), resulting in M⁺, M+2, and M+4 peaks. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for selective, sequential functionalization. The three different functional groups—carboxylic acid, C2-Bromine, and C3-Chlorine—exhibit distinct reactivities.

-

Carboxylic Acid: Can undergo standard transformations such as esterification, amide coupling, or reduction.

-

C2-Bromine: The C2 position is alpha to the ring nitrogen, making it electronically activated for Nucleophilic Aromatic Substitution (SNAr).[9][10] Bromine is an excellent leaving group, allowing for displacement by various nucleophiles (e.g., amines, alkoxides, thiols).

-

C3-Chlorine: The C3 position is meta to the nitrogen and less activated towards SNAr.[9] However, the C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions, although it is generally less reactive than the C-Br bond.

This differential reactivity allows for a modular synthetic approach. For instance, one could first perform a Suzuki coupling at the more reactive C2-Br position, followed by an amide coupling at the carboxylic acid, leaving the C3-Cl available for a subsequent transformation.

Regioselective Reaction Pathways

Applications in Research and Development

Substituted pyridine carboxylic acids are privileged scaffolds in medicinal chemistry.[2][3] They serve as foundational structures for a wide range of therapeutic agents, including enzyme inhibitors, anti-inflammatories, and anti-cancer drugs. The ability to precisely install various substituents around the ring using this compound as a template allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Beyond pharmaceuticals, its versatile nature makes it a candidate for synthesizing specialized agrochemicals and functional materials where precise control over molecular architecture is required to achieve desired properties.[11]

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions should be followed:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a potent and versatile synthetic intermediate. Its value is derived from the orthogonal reactivity of its three distinct functional groups, which enables chemists to perform sequential and regioselective modifications. This guide has provided a framework for its synthesis, characterization, and strategic application, underscoring its utility as a powerful tool for innovation in the chemical and pharmaceutical sciences.

References

- The Versatility of 2-Bromo-3-chloropyridine in Fine Chemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv

- 2-bromo-4-chloropyridine-3-carboxylic acid. Stenutz.

- 2-Bromo-3-chloropyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Chloro-4-bromopyridine synthesis. ChemicalBook.

- 3-BroMo-2-chloropyridine-4-carboxylic acid(1214323-32-6) 1 H NMR. ChemicalBook.

- VP12226 this compound. VSNCHEM.

- Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. Benchchem.

- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.

- 2-bromopyridine. Organic Syntheses Procedure.

- 3-Bromo-2-chloropyridine-4-carboxylic acid.

- 2-Bromopyridine-3-carboxylic acid. PMC - NIH.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

Sources

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 5. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-BroMo-2-chloropyridine-4-carboxylic acid(1214323-32-6) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

Synthesis Pathway for 2-Bromo-3-chloropyridine-4-carboxylic acid: A Technical Guide

Abstract

Substituted pyridine carboxylic acids are cornerstone building blocks in modern drug discovery and development, prized for their versatile chemical handles and prevalence in biologically active molecules. This technical guide provides an in-depth, scientifically-grounded pathway for the synthesis of 2-Bromo-3-chloropyridine-4-carboxylic acid, a highly functionalized heterocyclic compound with significant potential as a pharmaceutical intermediate. We present a robust and regioselective strategy centered on the Sandmeyer reaction, a classic yet powerful transformation for the conversion of aromatic amines. This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of reaction mechanisms, step-by-step experimental protocols, and critical process considerations to ensure a successful and reproducible synthesis.

Strategic Approach: Retrosynthetic Analysis and Pathway Justification

The synthesis of a polysubstituted aromatic ring requires careful strategic planning to control the regiochemistry of functional group introduction. For the target molecule, this compound, the primary challenge lies in installing the bromine and chlorine atoms at the C-2 and C-3 positions, respectively, without ambiguity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to the Sandmeyer reaction as the most effective method for the final bromination step. This strategy leverages a pre-installed amino group at the C-2 position to dictate the precise location of the bromine atom, thereby circumventing the regioselectivity issues often associated with direct electrophilic halogenation of the pyridine nucleus.

Caption: Retrosynthetic analysis of the target molecule.

Rationale for Pathway Selection

Several synthetic strategies could be envisioned, but the Sandmeyer approach offers unparalleled advantages:

-

Regiocontrol: The position of the incoming halide is predetermined by the location of the amine precursor. Direct electrophilic bromination of a 3-chloropyridine-4-carboxylic acid precursor would likely yield a mixture of isomers, complicating purification and reducing overall yield.[1][2]

-

Reliability: The Sandmeyer reaction is a well-established and reliable transformation for introducing halides onto aromatic and heteroaromatic rings.[3][4] Its mechanism is well-understood, allowing for rational optimization.

-

Accessibility of Precursors: While the key intermediate, 2-Amino-3-chloropyridine-4-carboxylic acid, may require synthesis, its structural motifs are accessible through known synthetic methodologies, such as functionalization of simpler chloropyridines. For instance, its methyl ester is a known compound (CAS 173435-41-1), suggesting the feasibility of its preparation and subsequent hydrolysis.[5]

The Core Synthesis: A Two-Stage Sandmeyer Bromination

The conversion of 2-Amino-3-chloropyridine-4-carboxylic acid to the final product proceeds via a two-stage, one-pot process: (1) Diazotization of the primary amino group, followed by (2) Copper(I)-catalyzed substitution of the resulting diazonium salt with bromide.

Caption: Overall workflow of the proposed synthesis.

Mechanistic Insights and Causality

A deep understanding of the underlying mechanism is critical for troubleshooting and optimization.

Stage 1: Diazotization The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, in this case, hydrobromic acid (HBr). The amine's nitrogen atom acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate.[6] Subsequent proton transfers and dehydration under the strongly acidic conditions lead to the formation of the relatively unstable diazonium salt.

-

Causality of Low Temperature: This stage is performed at 0-5 °C to ensure the stability of the diazonium salt intermediate. At higher temperatures, these salts can decompose prematurely, often violently, or undergo undesired side reactions, such as hydrolysis to form a hydroxy-pyridine byproduct.[7]

-

Role of HBr: Hydrobromic acid serves a dual purpose. It acts as the acid catalyst required for the formation of the nitrosonium ion and subsequent dehydration steps, and it provides the bromide counter-ion for the diazonium salt, which will be the nucleophile in the next stage.

Stage 2: Copper-Catalyzed Bromination The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]

-

Single Electron Transfer (SET): The copper(I) bromide catalyst initiates the reaction by transferring a single electron to the diazonium salt.

-

Dediazoniation: This electron transfer prompts the loss of a molecule of dinitrogen (N₂), an excellent leaving group, generating an aryl radical.

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, this compound, and regenerating the copper(I) catalyst.

-

Causality of Copper(I) Catalyst: The Cu(I) salt is essential for facilitating the single electron transfer needed to generate the aryl radical under mild conditions. While uncatalyzed reactions are possible, they typically require harsher conditions and give lower yields.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers must conduct their own risk assessment and optimize conditions as necessary.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 2-Amino-3-chloropyridine-4-carboxylic acid | 172.57 | 1.0 | Key starting material. |

| Hydrobromic Acid (48% aq.) | 80.91 | ~4.0-5.0 | Reagent and solvent. |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1-1.2 | Diazotizing agent. Prepare a fresh aqueous solution. |

| Copper(I) Bromide (CuBr) | 143.45 | 1.1-1.2 | Catalyst for the Sandmeyer reaction. |

| Diethyl Ether / Ethyl Acetate | - | - | Extraction solvent. |

| Saturated Sodium Bicarbonate (aq.) | - | - | For neutralization/work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |

Procedure:

Stage 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-3-chloropyridine-4-carboxylic acid (1.0 eq.) in 48% aqueous hydrobromic acid (4-5 mL per gram of starting material).

-

Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C. The addition should take approximately 30-45 minutes.

-

After the addition is complete, continue stirring the cold mixture for an additional 30 minutes. The resulting solution contains the pyridinium diazonium bromide intermediate.

Stage 2: Copper-Catalyzed Bromination 6. In a separate, larger flask, prepare a solution or suspension of copper(I) bromide (1.1 eq.) in 48% aqueous hydrobromic acid (1-2 mL per gram of CuBr). 7. Slowly and carefully add the cold diazonium salt solution from Stage 1 to the copper(I) bromide mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence. 8. Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases. 9. Cool the reaction mixture back to room temperature.

Work-up and Purification: 10. Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of aqueous layer). 11. Combine the organic extracts and wash sequentially with deionized water and saturated brine. 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. 13. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography to afford pure this compound.

Safety and Handling Considerations

-

Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate. Always use it directly in solution.

-

Reagents: Hydrobromic acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Copper salts are harmful. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

-

Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the vessel is sealed. Ensure the reaction setup is open to the atmosphere or equipped with a bubbler.

References

A comprehensive list of authoritative sources is provided below to support the mechanistic claims and protocol standards described in this guide.

-

Wikipedia. Sandmeyer reaction. Wikipedia. [Link]

-

Ridd, J. H., & Smith, B. V. (1960). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B. [Link]

-

Schofield, K., & Theobald, R. S. (1949). Diazotization of heterocyclic primary amines. Chemical Reviews. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Beletskaya, I. P., et al. (2007). Catalytic Sandmeyer Bromination. ResearchGate. [Link]

-

Amerigo Scientific. 3-Chloropyridine-4-carboxylic acid (97%). Amerigo Scientific. [Link]

-

Hou, C. J., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]

-

Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal. [Link]

-

Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]

-

Fu, Y., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]

-

PubChem. 3-Chloropyridine. PubChem. [Link]

-

Singh, P. P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Hartwig, J. F., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Autech. Exploring 2,3-Difluoropyridine-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Autech. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

- Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

Marsais, F., et al. (2001). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate. [Link]

-

Al-Zahrani, M. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. [Link]

- Google Patents. WO1992011239A1 - Process for producing dihydropyridine carboxylic acids.

-

Nikpassand, M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. [Link]

-

Kurbatov, S. V., et al. (2020). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank. [Link]

-

Hartwig, J. F., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

-

Glorius, F., et al. (2012). High-Yielding, Versatile, and Practical [Rh(III)Cp*]-Catalyzed Ortho Bromination and Iodination of Arenes. Organic Chemistry Portal. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-chloropyridine-4-carboxylic acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridine Carboxylic Acids

In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable tools for the design and synthesis of novel therapeutic agents. Among these, substituted pyridine derivatives hold a prominent position due to their prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable building block: 2-Bromo-3-chloropyridine-4-carboxylic acid . Its unique arrangement of substituents—a carboxylic acid for versatile derivatization, and strategically placed bromo and chloro groups offering differential reactivity—makes it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2]

This document serves as a comprehensive technical resource, providing in-depth information on the nomenclature, physicochemical properties, synthesis, reactivity, and applications of this compound, grounded in scientific literature and established chemical principles.

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of chemical compounds is fundamental for scientific communication. Based on the nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the official name for the compound with a pyridine ring carboxylated at the 4-position, and substituted with bromine at the 2-position and chlorine at the 3-position is This compound .

The numbering of the pyridine ring commences from the nitrogen atom as position 1. The substituents are then cited in alphabetical order. This compound is also known by its synonym, 2-bromo-3-chloroisonicotinic acid.

CAS Number: 1214377-39-5

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | Chem-Impex |

| Molecular Weight | 236.45 g/mol | Chem-Impex |

| Appearance | White to off-white solid | Generic Supplier Data |

| Melting Point | Not widely reported; expected to be a high-melting solid | Inferred from similar structures |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General knowledge of similar compounds |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also appear as a doublet. The carboxylic acid proton will be a broad singlet, typically in the downfield region (>10 ppm), and its signal will disappear upon D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals: five for the pyridine ring carbons and one for the carboxylic acid carbonyl carbon. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms, as well as the carboxyl group, will be significantly deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4] A strong carbonyl (C=O) stretching absorption will be present around 1700-1730 cm⁻¹.[4] The spectrum will also show C-Br and C-Cl stretching vibrations in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions containing these halogens.[5] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[6]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern. While specific, detailed protocols for this exact molecule are not widely published in open literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridines.[7][8][9]

A potential synthetic pathway could involve the following key transformations:

-

Halogenation of a Pyridine Precursor: Starting with a suitable pyridine derivative, selective bromination and chlorination can be achieved through electrophilic aromatic substitution or via Sandmeyer-type reactions from aminopyridine precursors.[10]

-

Introduction of the Carboxylic Acid Group: The carboxylic acid functionality can be introduced by methods such as the oxidation of a methyl group or by metal-halogen exchange followed by quenching with carbon dioxide.

General Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[11]

The two halogen atoms exhibit differential reactivity, which is a key feature for its utility in synthesis. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination).[12][13] This allows for selective functionalization at the 2-position. Conversely, the 2-position is more activated towards SNAr, potentially allowing for selective displacement of the chlorine atom by strong nucleophiles.[12] The carboxylic acid group provides a handle for a wide range of transformations, including esterification, amidation, and reduction.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable scaffold and intermediate in the discovery of new drugs.[1][2] The pyridine core is a common feature in many approved drugs, and the presence of halogens can enhance binding affinity, metabolic stability, and other pharmacokinetic properties. The carboxylic acid group can act as a key pharmacophoric element or be used to attach the molecule to other fragments.[14][15][16]

Role as a Scaffold in Kinase Inhibitors

A significant application of halogenated pyridine and related heterocyclic carboxylic acids is in the development of kinase inhibitors.[17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[17] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridine nitrogen and the carboxylic acid group of this compound can form key hydrogen bonding interactions with the hinge region of the kinase domain.[18][19] The bromo and chloro substituents can be directed into specific hydrophobic pockets to enhance potency and selectivity.[20][21]

While specific examples detailing the use of this compound in publicly disclosed drug candidates are limited, its structural similarity to fragments of known kinase inhibitors suggests its high potential in this area. For instance, related brominated and chlorinated phenyl and pyridinyl moieties are found in potent inhibitors of various kinases.[18][19]

Experimental Protocols

The following are representative, generalized protocols for reactions that could be performed on this compound. These should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol 1: Esterification of this compound

This protocol describes a standard method for converting the carboxylic acid to a methyl ester, which can be a useful intermediate for further reactions.

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (e.g., 0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling at the 2-Position

This protocol outlines a general procedure for a Suzuki cross-coupling reaction, selectively functionalizing the C-Br bond.[12]

-

Reaction Setup: To a Schlenk flask, add this compound (or its corresponding ester) (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Visualization of Synthetic and Logical Pathways

Diagram 1: Synthetic Utility Workflow

The following diagram illustrates the central role of this compound as a versatile synthetic intermediate.

Caption: Synthetic transformations of this compound.

Diagram 2: Logical Relationship in Kinase Inhibitor Design

This diagram illustrates the conceptual framework for utilizing this compound in the design of kinase inhibitors.

Caption: Role of the scaffold in kinase inhibitor design.

Conclusion

This compound is a strategically important and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a modifiable carboxylic acid group and differentially reactive halogen substituents provides chemists with a powerful tool for constructing complex and highly functionalized pyridine derivatives. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of the next generation of therapeutic agents. As research into targeted therapies continues to expand, the demand for such sophisticated and well-characterized intermediates is only set to grow.

References

-

The Versatility of 2-Bromo-3-chloropyridine in Fine Chemical Synthesis. (2025, December 17). Ningbo Inno Pharmchem Co., Ltd.[Link]

-

2-Bromo-3-chloropyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PubMed Central.[Link]

-

Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. (n.d.). Ningbo Inno Pharmchem Co., Ltd.[Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal.[Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). PubMed Central.[Link]

-

2-bromo-4-chloropyridine-3-carboxylic acid. (n.d.). Stenutz.[Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).

-

Infrared spectra and structure of molecular complexes of aromatic acids. (2025, August 6). ResearchGate.[Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022, October 18). The Journal of Organic Chemistry - ACS Publications.[Link]

-

Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. (n.d.). Journal of Medicinal Chemistry.[Link]

-

2-bromopyridine. (n.d.). Organic Syntheses Procedure.[Link]

-

2-Bromopyridine-3-carboxylic acid. (n.d.). PubMed Central.[Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI.[Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI.[Link]

-

Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed.[Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024, June 7). ResearchGate.[Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar.[Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024, June 25). PubMed.[Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, January 14). Chemistry LibreTexts.[Link]

-

Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. (n.d.). PubMed.[Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.[Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023, February 3). PubMed Central.[Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.[Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central.[Link]

-

Ch13 - Sample IR spectra. (n.d.). University of Calgary.[Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PubMed Central.[Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). ResearchGate.[Link]

-

Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2025, August 6). ResearchGate.[Link]

-

Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Semantic Scholar.[Link]

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-3-chloropyridine-4-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-chloropyridine-4-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a versatile synthetic building block for the development of novel pharmaceutical agents and functional materials. The precise arrangement of its functional groups—a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine core—offers multiple reaction sites for chemical modification.

This guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the experimental methodologies required to validate these properties, ensuring a foundation of scientific integrity and practical applicability. We will explore not only the known characteristics of this compound but also provide robust, field-proven protocols for its empirical characterization, a crucial step when working with novel or sparsely documented molecules.

Compound Identification and Core Properties

Accurate identification is the bedrock of any scientific investigation. This compound is identified by its unique CAS number and molecular structure. The presence of two different halogens, a carboxylic acid, and a pyridine ring defines its chemical behavior and physical characteristics.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Figure 1: Compound Identification Workflow"

The fundamental physical and chemical properties are summarized below. It is important to note that while some data are available from suppliers, other properties like melting point, solubility, and pKa are not widely published for this specific isomer and require experimental determination.

| Property | Value | Source |

| CAS Number | 1214377-39-5 | [1] |

| Molecular Formula | C6H3BrClNO2 | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available in literature. Requires experimental determination. | |

| Boiling Point | Not applicable; likely to decompose upon heating. | General knowledge |

| pKa | Not available in literature. Requires experimental determination. |

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter for designing synthetic reactions, purification protocols, and formulation strategies. For this compound, its polarity is complex, influenced by the acidic carboxylic group, the basic pyridine nitrogen, and the hydrophobic halogenated ring.

The carboxylic acid group suggests potential solubility in basic aqueous solutions (e.g., NaOH, NaHCO3) through the formation of a water-soluble carboxylate salt.[2] Conversely, the pyridine nitrogen can be protonated in acidic solutions, potentially increasing solubility in aqueous acids like HCl.[2] However, the overall molecule, with its halogenated aromatic ring, is expected to have significant non-polar character, favoring solubility in organic solvents like methanol, DMSO, and DMF.[3]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Figure 2: Experimental Workflow for Solubility Testing"

Experimental Protocol for Solubility Determination[2][4][5]

This protocol provides a systematic approach to characterizing the solubility of the target compound.

-

Preparation: Prepare test tubes with approximately 25 mg of this compound.

-

Water Solubility:

-

Aqueous Base Solubility:

-

If insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous sodium hydroxide (NaOH).

-

Shake vigorously and observe. Solubility indicates the presence of an acidic functional group.[2]

-

If soluble in NaOH, repeat with a fresh sample and 5% aqueous sodium bicarbonate (NaHCO3). Solubility in NaHCO3 confirms a strong acid, such as a carboxylic acid.[2]

-

-

Aqueous Acid Solubility:

-

If insoluble in water and base, use a fresh sample and add 0.75 mL of 5% aqueous hydrochloric acid (HCl).

-

Shake vigorously and observe. Solubility indicates the presence of a basic functional group, such as the pyridine nitrogen.[2]

-

-

Organic Solvent Solubility:

-

Separately test solubility in common organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) using the same procedure (25 mg of solid in 0.75 mL of solvent).

-

Thermal Properties: Melting Point Determination

The melting point is a fundamental physical property that provides a primary indication of a crystalline solid's purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. For isomeric compounds like halogenated pyridine carboxylic acids, the melting point is a key differentiator. For instance, the related isomer 4-Bromo-2-chloropyridine-3-carboxylic acid has a reported melting point of 147-154 °C.[6]

Experimental Protocol for Melting Point Determination[6][10][11]

This procedure uses a standard capillary melting point apparatus.

-

Sample Preparation:

-

Place a small amount of dry, finely powdered this compound onto a clean, dry surface.

-

Take a glass capillary tube (sealed at one end) and tap the open end into the powder.[7]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 1-2 mm is sufficient.[8]

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.[7]

-

For an unknown compound, first perform a rapid determination by heating at a rate of ~10 °C/min to find an approximate melting range.[7]

-

Allow the apparatus to cool.

-

Perform a second, careful determination with a fresh sample. Heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Repeat the careful determination at least once to ensure consistency.

-

Acidity and Basicity: pKa Determination

The pKa value quantifies the acidity of a compound. This compound is an amphoteric molecule with two ionizable centers:

-

The Carboxylic Acid (-COOH): This group is acidic and will donate a proton. Its pKa is expected to be in the range of typical carboxylic acids (pKa ≈ 3-5).

-

The Pyridine Nitrogen: This nitrogen is basic and can accept a proton. Its pKa will be significantly lower than that of pyridine itself due to the electron-withdrawing effects of the halogens and the carboxylic acid group.

Determining these pKa values is crucial for understanding the compound's ionization state at different pH levels, which governs its solubility, membrane permeability, and receptor-binding interactions in biological systems.[9]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Figure 3: Potentiometric Titration Workflow for pKa Determination"

Experimental Protocol for pKa Determination via Potentiometric Titration[13][14]

-

System Setup:

-

Sample Preparation:

-

Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[10]

-

Titrate the solution by adding small, precise aliquots of the 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.[10]

-

Continue the titration until the pH reaches approximately 12.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The midpoint of the buffer region (the flattest part of the curve) corresponds to the pKa. At this half-equivalence point, pH = pKa.[10]

-

Perform at least three replicate titrations to ensure data reliability.[10]

-

Safety and Handling

Halogenated pyridines require careful handling due to their potential toxicity. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for this class of compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[11]

-

Ventilation: Handle this compound in a certified chemical fume hood to avoid inhalation of any dust or vapors.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]

-

Spills: In case of a small spill, trained personnel should clean it up while wearing appropriate PPE. For large spills, evacuate the area and follow institutional emergency procedures.[13]

-

Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12]

-

Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes and seek medical attention.[11][13]

-

Inhalation: Move to fresh air immediately and seek medical attention.[13]

-

Conclusion

This compound is a valuable chemical intermediate whose full potential is unlocked through a thorough understanding of its physical properties. This guide has provided its key identifiers and established that critical experimental data for this specific isomer, such as melting point, solubility, and pKa, are not yet widely available in the public domain. To bridge this gap, we have presented detailed, authoritative protocols for the empirical determination of these properties. By following these self-validating experimental workflows, researchers can confidently characterize this compound, ensuring data integrity and enabling its effective use in synthesis and drug discovery programs. Adherence to strict safety protocols is mandatory when handling this and related halogenated heterocyclic compounds.

References

-

University of Calgary. (n.d.). Melting Point Determination. Department of Chemistry. Retrieved from [Link]

-

Al-Delaimy, W. K. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Stenutz. (n.d.). 2-bromo-4-chloropyridine-3-carboxylic acid. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Department of Chemistry. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]

-

Kurt-Gür, E., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

STEM nation. (2021, January 8). Solubility of Carboxylic Acids N5 [Video]. YouTube. Retrieved from [Link]

-

Notz, L. L., & Platts, J. A. (2018). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-4-chloropyridine. Retrieved from [Link]

-

Washington State University. (n.d.). Pyridine Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

-

Lledos, A., et al. (2005). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromopyridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Marsden, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]